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Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in
the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
protein. The CFTR protein is an anion channel primarily responsible for the transport of chloride
and bicarbonate ions across the apical membrane of epithelial cells. Dysfunctional CFTR leads
to abnormal ion and water transport, resulting in thick, sticky mucus in various organs, most
critically affecting the lungs. Zatonacaftor (formerly GLPG2451), an investigational CFTR
potentiator developed by Galapagos and AbbVie, represents a targeted therapeutic approach
aimed at restoring the function of defective CFTR protein at the cell surface. This technical
guide provides an in-depth overview of zatonacaftor, including its mechanism of action,
preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action

Zatonacaftor is classified as a CFTR potentiator. Potentiators are small molecules that
increase the channel open probability (gating) of CFTR proteins that are already present at the
cell surface.[1] This mechanism is particularly effective for CFTR mutations that result in
defective channel regulation or conductance (Class Ill and IV mutations), such as the G551D
mutation. For the most common CF mutation, F508del, which is a processing and trafficking
defect (Class 1), potentiators like zatonacaftor are used in combination with CFTR correctors.
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Correctors aid in the proper folding and trafficking of the mutant CFTR protein to the cell
membrane, thereby providing a target for the potentiator to act upon.[2]

While the precise binding site of zatonacaftor on the CFTR protein has not been explicitly
detailed in publicly available literature, cryo-electron microscopy (cryo-EM) studies of other
CFTR potentiators, such as ivacaftor and GLPG1837, have revealed a common binding site.[3]
These potentiators bind to a pocket within the transmembrane (TM) region of CFTR, at an
interface involving TM helices 4, 5, and 8.[3][4] This allosteric binding is thought to stabilize the
open conformation of the channel, thereby increasing the flow of ions. Given that zatonacaftor
is a potentiator from a distinct chemical series, it is hypothesized to act through a similar
allosteric mechanism to enhance channel gating.
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Simplified pathway of zatonacaftor's action on the CFTR protein.
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Preclinical Data

Zatonacaftor has been characterized in various in vitro models to assess its potency and
efficacy on different CFTR mutations. The following tables summarize key quantitative data
from these preclinical studies.

Table 1: In Vitro Potency (EC50) of Zatonacaftor on CFTR Mutations

Zatonacafto
Corrector
CFTR r
. Assay Type Cell Type Pre- Reference
Mutation (GLPG2451)
treatment
EC50 (nM)
Primary
Human
G551D/F508
del TECC Bronchial None 675
e
Epithelial
(HBE) Cells
Primary
Human
R334W/F508 _
del TECC Bronchial None 40.3
e
Epithelial
(HBE) Cells

Table 2: In Vitro Efficacy of Zatonacaftor Compared to VX-770 (lvacaftor)
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Zatonacafto
Corrector r
CFTR
. Assay Type Cell Type Pre- (GLPG2451) Reference
Mutation )
treatment Efficacy (%
of VX-770)
Primary
Human
G551D/F508 )
i TECC Bronchial None 147%
e
Epithelial
(HBE) Cells
Primary
Human
R334W/F508
del TECC Bronchial None 161%
e
Epithelial
(HBE) Cells

TECC: Transepithelial Clamp Circuit

Clinical Data

Zatonacaftor has been evaluated in Phase 1 clinical trials in healthy volunteers, both as a

single agent and in combination with the CFTR corrector GLPG2222.

Table 3: Summary of Phase 1 Clinical Trial NCT02788721 (Single Ascending Dose in Healthy

Volunteers)
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Parameter Results

Reference

Randomized, double-blind,
Study Design placebo-controlled, single

ascending dose

Participants Healthy male volunteers

Primary Outcome Safety and tolerability

o Zatonacaftor was generally
Key Findings
well-tolerated.

Showed a pharmacokinetic
Pharmacokinetics profile supportive of once-daily

dosing.

Table 4: Summary of Phase 1 Clinical Trial NCT03214614 (Multiple Ascending Dose and

Combination with GLPG2222 in Healthy Volunteers)

Parameter Results

Reference

Randomized, double-blind,
placebo-controlled, multiple
] ascending oral doses of
Study Design ]
zatonacaftor alone and in
combination with GLPG2222

for 14 days.

Participants 39 healthy male subjects.

Primary Outcome Safety and tolerability.

The combination was generally
Key Safety Findings well-tolerated. Most adverse

events were mild to moderate.

o Assessed for both single agent
Pharmacokinetics o
and combination.
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Zatonacaftor was also part of the FALCON Phase 1b trial (NCT03540524) in CF patients,
which evaluated a triple combination therapy consisting of zatonacaftor (GLPG2451), a C1
corrector (GLPG2222), and a C2 corrector (GLPG2737). Interim results showed that the
addition of GLPG2737 to the double combination did not lead to an increase in CFTR activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below
are summaries of key experimental protocols used in the evaluation of zatonacaftor and other
CFTR modulators.

YFP-Based Halide Influx Assay

This high-throughput screening assay is used to measure CFTR-mediated halide transport in
living cells.
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YFP-Based Halide Influx Assay Workflow

3. Add zatonacaftor or other
test compounds.

4. Stimulate CFTR activity
(e.g., with forskolin).

5. Rapidly add an iodide-containing
solution.

7. Calculate the rate of iodide influx,
which is proportional to CFTR activity.
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Ussing Chamber Assay Workflow

4. Inhibit ENaC with amiloride
to isolate CFTR-dependent

chloride current.

5. Add zatonacaftor to the
apical and/or basolateral chamber.

6. Activate CFTR with a cAMP agonist
(e.g., forskolin).

8. Confirm CFTR-specificity
by adding a CFTR inhibitor
(e.g., CFTRinh-172).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Zatonacaftor (GLPG2451): A Technical Guide for Cystic
Fibrosis Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b12394508#zatonacaftor-for-cystic-fibrosis-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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